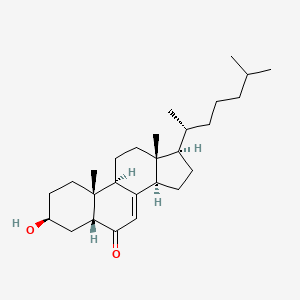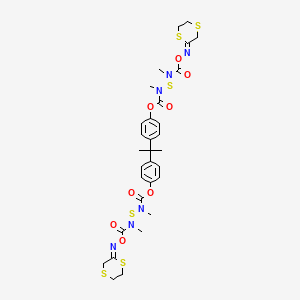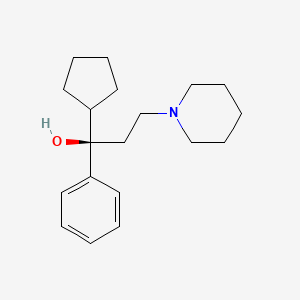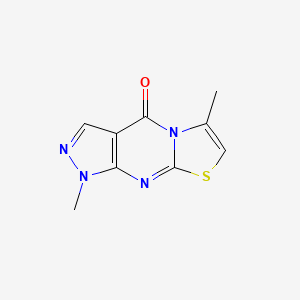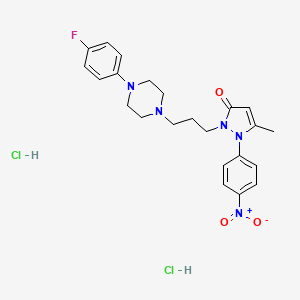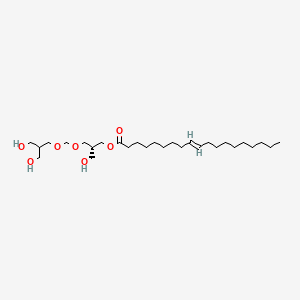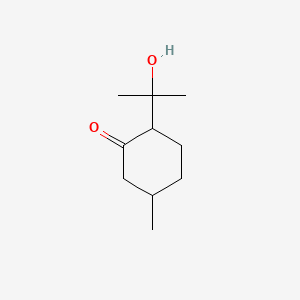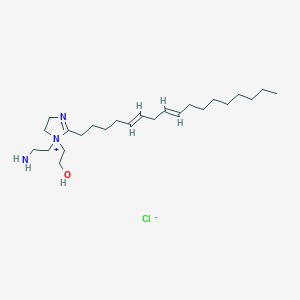
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- is a complex organic compound that features a piperidinol group attached to a pyridazinyl ring, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then subjected to reduction and subsequent cyclization to yield the desired piperidinol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidinol group to a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidinol derivatives.
Scientific Research Applications
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: This compound shares a similar piperidinol structure but differs in the substitution pattern.
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of both piperidinol and pyridazinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
93181-99-8 |
|---|---|
Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-2-11(10-12)14-4-5-15(18-17-14)19-8-6-13(20)7-9-19/h1-5,10,13,20H,6-9H2 |
InChI Key |
HLFLRGFVWKJODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
